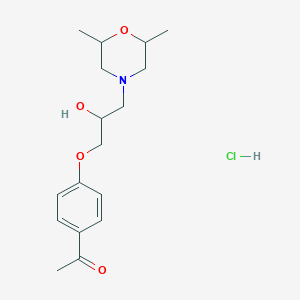
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMHP belongs to the class of compounds known as β-adrenergic receptor antagonists and has been shown to have promising effects in various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The chemical synthesis and reactions of related compounds provide insight into potential applications and functionalities of 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride. For instance, studies on the mechanism of toxicity of acetaminophen derivatives, such as the synthesis of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines, highlight the compound's relevance in understanding toxicological processes and developing safer pharmaceuticals (Fernando, Calder, & Ham, 1980).
Drug Development and Cancer Treatment
Research into DNA-dependent protein kinase inhibitors for cancer treatment indicates a potential application for related compounds in enhancing the efficacy of cancer therapies. A specific compound demonstrated the ability to selectively inhibit DNA repair pathways, thereby increasing the sensitivity of cancer cells to treatments (Kashishian et al., 2003).
Molecular and Materials Science
The synthesis and physicochemical investigation of fluorophores, such as the study on donor-π-acceptor chalcone derivatives, reveal applications in molecular sensors, organic electronics, and fluorescence studies. These compounds exhibit solvatochromic properties and potential for critical micelle concentration determination (Khan, Asiri, & Aqlan, 2016).
Antimicrobial and Antibacterial Activity
Novel pyrimidines and thiazolidinones synthesized from related compounds have shown significant antibacterial activity. These findings suggest applications in developing new antimicrobial agents to combat resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Coordination Chemistry and Metal Complexes
The synthesis of mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, which share structural features with the compound of interest, points to applications in coordination chemistry. These complexes exhibit unique structural, spectroscopic, and antimicrobial properties, indicating potential for catalysis, molecular recognition, and as bioactive molecules (Chai et al., 2017).
Propiedades
IUPAC Name |
1-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-12-8-18(9-13(2)22-12)10-16(20)11-21-17-6-4-15(5-7-17)14(3)19;/h4-7,12-13,16,20H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHOMGSZZZMSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

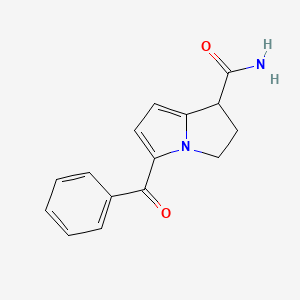

![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)

![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)
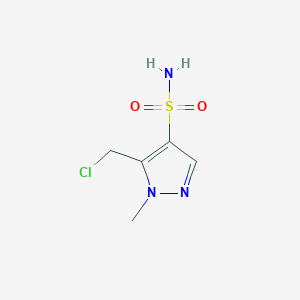

![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)
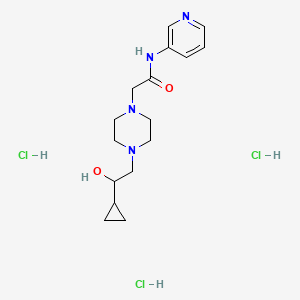

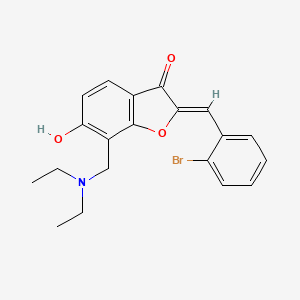

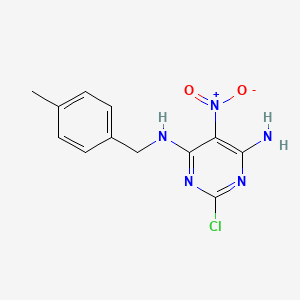
![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)